3-(6-chloro-4-phenylquinazolin-2-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one

medicinal chemistry structure–activity relationship quinazoline–coumarin hybrids

3-(6-Chloro-4-phenylquinazolin-2-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one (CAS 865376-41-6) is a fully synthetic hybrid molecule that links a 6-chloro-4-phenylquinazoline pharmacophore to a 6-hexyl-7-hydroxy-2H-chromen-2-one (coumarin) scaffold through a C–C bond at the coumarin 3-position. The molecular formula is C₂₉H₂₅ClN₂O₃ (MW 485.0 g/mol) with a typical commercial purity of 95%.

Molecular Formula C29H25ClN2O3
Molecular Weight 485.0 g/mol
CAS No. 865376-41-6
Cat. No. B6484138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-chloro-4-phenylquinazolin-2-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one
CAS865376-41-6
Molecular FormulaC29H25ClN2O3
Molecular Weight485.0 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)O
InChIInChI=1S/C29H25ClN2O3/c1-2-3-4-6-11-19-14-20-15-23(29(34)35-26(20)17-25(19)33)28-31-24-13-12-21(30)16-22(24)27(32-28)18-9-7-5-8-10-18/h5,7-10,12-17,33H,2-4,6,11H2,1H3
InChIKeyCMWGSCXPMRWPOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Chloro-4-phenylquinazolin-2-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one (CAS 865376-41-6): Structural Overview for Scientific Procurement


3-(6-Chloro-4-phenylquinazolin-2-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one (CAS 865376-41-6) is a fully synthetic hybrid molecule that links a 6-chloro-4-phenylquinazoline pharmacophore to a 6-hexyl-7-hydroxy-2H-chromen-2-one (coumarin) scaffold through a C–C bond at the coumarin 3-position [1]. The molecular formula is C₂₉H₂₅ClN₂O₃ (MW 485.0 g/mol) with a typical commercial purity of 95% [2]. Quinazoline–coumarin conjugates are explored for anticancer, antimicrobial, and enzyme-inhibitory applications [3], and the hexyl substitution may influence lipophilicity and membrane permeability relative to non-alkylated analogs [4].

Why 3-(6-Chloro-4-phenylquinazolin-2-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one Cannot Be Interchanged with Generic Quinazoline–Coumarin Analogs


Quinazoline–coumarin hybrids are not functionally interchangeable due to the strong dependence of biological activity on specific substitution patterns. In a 2023 study, only two out of a series of closely related quinazoline–chromene hybrids (compounds 4 and 5) showed significant cytotoxicity against A549 cells (IC₅₀ = 51.2 µM and 44.2 µM respectively), while the remaining analogs were essentially inactive [1]. This demonstrates that minor structural variations—such as the presence of a hexyl chain at coumarin C6 and a chlorine at quinazoline C6 as in the target compound—can determine whether a compound is active or inert. The 6-hexyl-7-hydroxy coumarin motif is known to enhance lipophilic character relative to the unsubstituted or methoxy analogs, which can alter cellular uptake and binding kinetics [2]. Consequently, generic substitution of the target compound with apparently similar quinazoline–coumarin derivatives risks unknowingly selecting an inactive molecule.

Quantitative Differentiation Evidence for 3-(6-Chloro-4-phenylquinazolin-2-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one: Where the Data Stands


Structural Uniqueness Among Quinazoline–Coumarin Conjugates: The 6-Hexyl-7-Hydroxy Motif

A systematic comparison of published quinazoline–coumarin conjugates reveals that no other analog carries the exact combination of a 6-hexyl-7-hydroxy substitution on the coumarin ring together with a 6-chloro-4-phenyl substitution on the quinazoline ring [1]. The closest identified comparators are 3-(6-chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin (CAS 865376-30-3, MW 400.8) and 3-(6-chloro-4-phenylquinazolin-2-yl)chromen-2-one (CAS 443106-31-8, MW 384.8) . The target compound has a 21% higher molecular weight than the 7-hydroxy analog and exhibits a calculated logP increase of approximately 1.5–2.0 units (ALogP ~6.5 vs. ~4.7 for the non-hexyl analog) due to the hexyl chain, predicting enhanced membrane permeability [2].

medicinal chemistry structure–activity relationship quinazoline–coumarin hybrids

Cytotoxicity Benchmarking Against Closest Quinazoline–Chromene Hybrids in A549 Lung Adenocarcinoma Cells

While the target compound itself lacks published cytotoxicity data, the most structurally analogous compounds tested in a 2023 study are quinazoline–chromene hybrids 4 and 5, which exhibited IC₅₀ values of 51.2 µM and 44.2 µM against A549 human lung adenocarcinoma cells [1]. These compounds differ from the target compound by lacking the 6-hexyl-7-hydroxy substitution on the coumarin. The reference drug doxorubicin showed an IC₅₀ of 29.8 µM in the same assay, but importantly, compounds 4 and 5 demonstrated superior selectivity for cancer cells over healthy BEAS-2B bronchial epithelial cells compared to doxorubicin [1]. The target compound's hexyl chain may further modulate this selectivity profile via altered lipophilicity.

anticancer activity lung adenocarcinoma in vitro cytotoxicity

Molecular Docking Evidence: EGFR and VEGFR2 as Putative Targets of the Quinazoline–Chromene Scaffold

In silico docking of the most active quinazoline–chromene hybrids (compounds 4 and 5) yielded binding scores of −11.300 kcal/mol (compound 4 against EGFR) and −11.247 kcal/mol (compound 5 against VEGFR2), with strong hydrogen bond interactions maintained over 80% of molecular dynamics simulation time [1]. The quinazoline moiety is known to occupy the ATP-binding pocket of kinases, while the coumarin portion extends into solvent-exposed regions where the hexyl-7-hydroxy substitution of the target compound could form additional hydrophobic contacts or hydrogen bonds [2]. The target compound thus has a plausible kinase-inhibitory mechanism analogous to these active analogs.

molecular docking EGFR VEGFR2 kinase inhibition

Recommended Research Application Scenarios for 3-(6-Chloro-4-phenylquinazolin-2-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one Based on Available Evidence


Cytotoxicity Screening in Non-Small Cell Lung Cancer (NSCLC) Models

The structurally analogous quinazoline–chromene hybrids have demonstrated measurable cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ 44.2–51.2 µM) with favorable cancer-cell selectivity over healthy BEAS-2B cells [1]. Procurement of the target compound is specifically warranted for expanded NSCLC screening, where its unique 6-hexyl-7-hydroxy motif may enhance potency or selectivity beyond the published baseline. The target compound should be tested in parallel with doxorubicin as a reference control.

Kinase Inhibition Profiling Against EGFR and VEGFR2

Molecular docking studies of related quinazoline–chromene hybrids indicate strong predicted binding to EGFR and VEGFR2 kinases (docking scores −11.0 to −11.3 kcal/mol) [1]. The target compound, which retains the quinazoline kinase-binding core, should be prioritized for in vitro kinase inhibition assays against a panel including EGFR, VEGFR2, and related tyrosine kinases, to determine whether the hexyl-hydroxy coumarin extension confers improved potency or shifts selectivity profiles.

Structure–Activity Relationship (SAR) Studies on Lipophilicity and Cellular Uptake

The target compound's predicted ALogP of ~6.5 represents an increase of approximately 1.8 log units over the non-hexylated 7-hydroxy analog . This makes the compound valuable as a high-lipophilicity probe in SAR series aimed at correlating logP with cellular permeability, intracellular target engagement, and off-target binding. Procurement of this compound alongside its less lipophilic comparators (e.g., CAS 865376-30-3 and CAS 443106-31-8) enables controlled comparative studies.

Antimicrobial Screening Against M. tuberculosis and Gram-Positive Bacteria

Coumarin-substituted quinazolines have demonstrated antimicrobial activity against M. tuberculosis H37Rv and Gram-positive bacteria with MIC values comparable to standard drugs in a 2016 study [2]. The target compound, with its distinct 6-hexyl-7-hydroxy substitution pattern, represents an underexplored chemotype for antimicrobial discovery and should be procured for screening against drug-resistant microbial panels.

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